molecular formula C24H16 B13015026 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene

1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene

Cat. No.: B13015026
M. Wt: 304.4 g/mol
InChI Key: FCUZIOYDBKVZCF-UHFFFAOYSA-N
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Description

1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is a complex organic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused rings, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the use of palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation . This method allows for the formation of the complex fused ring structure characteristic of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives.

Scientific Research Applications

1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic properties. It can interact with various molecular targets, including enzymes and receptors, through π-π interactions and other non-covalent interactions. These interactions can influence the pathways involved in electronic conduction and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,9,10-Tetrahydrodicyclopenta[cd,lm]perylene
  • 3,4,9,10-Tetramethylperylene

Uniqueness

1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is unique due to its specific ring structure and electronic properties. Compared to similar compounds, it exhibits different magnetic and electronic behaviors, which can be attributed to the differences in the transverse correlations between the positions of the chains in its structure .

Properties

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

heptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,8,10,12,14,18(22),19,23-decaene

InChI

InChI=1S/C24H16/c1-2-14-6-10-18-20-12-8-16-4-3-15-7-11-19(24(20)22(15)16)17-9-5-13(1)21(14)23(17)18/h5-12H,1-4H2

InChI Key

FCUZIOYDBKVZCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C3C4=CC=C5CCC6=C5C4=C(C=C6)C7=C3C2=C1C=C7

Origin of Product

United States

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